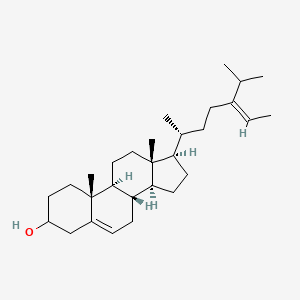

Fucosterol

Description

Propriétés

Formule moléculaire |

C29H48O |

|---|---|

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

Clé InChI |

OSELKOCHBMDKEJ-HRKULPSGSA-N |

SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérique |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)\C(C)C |

SMILES canonique |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Synonymes |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origine du produit |

United States |

Foundational & Exploratory

Fucosterol from the Ocean's Depths: A Technical Guide to its Natural Sources in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol abundant in marine algae, is gaining significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound in various marine algae species, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its modulation of key signaling pathways.

Quantitative Analysis of this compound in Marine Algae

The concentration of this compound can vary significantly among different species of marine algae, with brown algae (Phaeophyceae) generally exhibiting the highest concentrations. The following table summarizes the this compound content in several marine algae species as reported in the scientific literature. This data is crucial for selecting appropriate species for this compound isolation and for standardizing research and development efforts.

| Algal Species | Family | This compound Content (mg/g of extract or dry weight) | Percentage of Total Sterols | Reference |

| Desmarestia tabacoides | Desmarestiaceae | 81.67 mg/g (70% EtOH extract) | Not Reported | [1] |

| Agarum clathratum | Costariaceae | 78.70 mg/g (70% EtOH extract) | Not Reported | [1] |

| Sargassum fusiforme | Sargassaceae | 0.79 - 2.88 mg/g (dry weight) | 67% | [2] |

| Ecklonia radiata | Lessoniaceae | 0.31 - 0.38 mg/g (dry weight) | 98.6 - 98.9% | [2] |

| Himanthalia elongata | Himanthaliaceae | Not Reported | 83 - 97% | [2] |

| Undaria pinnatifida | Alariaceae | 0.87 mg/g (from 15g of seaweed) | 83 - 97% | |

| Laminaria ochroleuca | Laminariaceae | Not Reported | 83 - 97% | |

| Stephanocystis hakodatensis | Sargassaceae | Not Reported | 65.9% | |

| Sargassum horneri | Sargassaceae | 1.58 mg/g (from 15g of seaweed) | Not Reported |

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from marine algae are paramount for research and drug development. Below are detailed methodologies synthesized from various studies.

Protocol 1: Solvent Extraction and Fractionation of this compound

This protocol outlines a common method for extracting and fractionating this compound from dried algal biomass.

1. Preparation of Algal Material:

- Thoroughly wash the collected marine algae with fresh water to remove salt, sand, and other debris.

- Air-dry or freeze-dry the algal biomass to a constant weight.

- Grind the dried algae into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- Suspend the powdered algae in 70-95% ethanol or methanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

- Perform the extraction at room temperature or with gentle heating (e.g., 60°C) for 4-24 hours with continuous stirring. The extraction can be repeated multiple times (e.g., 3 times) to ensure maximum yield.

- Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

- Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v).

- Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- This compound, being a nonpolar compound, will predominantly partition into the n-hexane or chloroform fraction.

- Evaporate the solvent from the desired fraction to obtain a this compound-enriched extract.

Protocol 2: Isolation and Purification by Chromatography

Further purification of the this compound-enriched extract is typically achieved through chromatographic techniques.

1. Silica Gel Column Chromatography:

- Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

- Load the concentrated this compound-enriched fraction onto the column.

- Elute the column with a gradient of solvents with increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

- Combine the this compound-containing fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC) Purification:

- For higher purity, the fraction obtained from column chromatography can be subjected to preparative HPLC.

- A common mobile phase is a mixture of acetonitrile and water on a C18 column.

- Collect the peak corresponding to the retention time of a this compound standard.

Protocol 3: Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC) Quantification:

- Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column.

- Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile is often effective.

- Detection: this compound can be detected at a wavelength of around 205 nm.

- Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Quantification:

- ¹H-NMR spectroscopy can be used for the simultaneous quantification of multiple phytosterols, including this compound.

- Specific proton signals unique to this compound are integrated and compared to an internal standard of a known concentration.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB/MAPK Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Nrf2/HO-1 Signaling Pathway

This compound can also mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant response pathway.

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from marine algae.

Caption: A generalized experimental workflow for this compound isolation and analysis.

This technical guide provides a foundational understanding of this compound from marine algae, offering valuable data and methodologies for researchers. The continued exploration of this promising marine-derived compound holds significant potential for the development of novel therapeutics and nutraceuticals.

References

The Fucosterol Biosynthesis Pathway in Brown Seaweed: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol in brown seaweeds (Phaeophyceae), has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic activities. Understanding its biosynthesis is paramount for biotechnological applications aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in brown seaweeds, detailing the core enzymatic steps, intermediates, and regulatory aspects. It further presents a compilation of quantitative data on this compound content in various brown algae and provides detailed experimental protocols for its extraction, quantification, and the assay of key biosynthetic enzymes. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this promising marine natural product.

Introduction

Brown seaweeds are a rich source of unique secondary metabolites, among which this compound is a characteristic and abundant phytosterol.[1][2] Its chemical structure, similar to cholesterol but with a unique ethylidene group at the C-24 position, underpins its distinct biological activities. The biosynthesis of this compound follows the well-established isoprenoid pathway, a conserved metabolic route in eukaryotes for the production of sterols, hormones, and other essential molecules.[1][3] This guide will dissect the biosynthetic journey from the basic building block, acetyl-CoA, to the final product, this compound, with a focus on the key enzymatic transformations that are characteristic of brown algae.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that can be broadly divided into three main stages:

-

Isoprenoid Precursor Synthesis: The formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (MVA) pathway in the cytosol.[1]

-

Squalene Synthesis and Cyclization: The sequential condensation of IPP and DMAPP units to form the linear C30 hydrocarbon, squalene, which is then epoxidized and cyclized to form the first sterol intermediate, cycloartenol.

-

Post-Cycloartenol Modifications: A series of enzymatic modifications of the cycloartenol backbone, including demethylations, isomerizations, and alkylations, to yield this compound.

The overall pathway is depicted in the following diagram:

Caption: The biosynthesis pathway of this compound in brown seaweed.

Key Enzymes and Intermediates

-

Cycloartenol Synthase (CAS): This enzyme marks the first committed step in phytosterol biosynthesis in photosynthetic organisms by catalyzing the cyclization of 2,3-oxidosqualene to cycloartenol.

-

Sterol C-24 Methyltransferase (SMT): This class of enzymes is crucial for the alkylation of the sterol side chain. SMT1 catalyzes the first methylation, converting cycloartenol to cycloeucalenol, while SMT2 is responsible for the second methylation, leading to the formation of the ethylidene group characteristic of this compound.

-

Cyclopropyl Sterol Isomerase (CPI): This enzyme opens the cyclopropane ring of cycloeucalenol to form obtusifoliol.

-

Sterol C-14 Demethylase (CYP51): A cytochrome P450 enzyme that removes the 14α-methyl group from obtusifoliol, a critical step in the maturation of the sterol core.

Quantitative Data on this compound Content

The this compound content in brown seaweeds can vary significantly depending on the species, geographical location, and season. The following table summarizes the this compound content reported in various brown seaweed species.

| Brown Seaweed Species | This compound Content (mg/g dry weight) | Reference |

| Desmarestia tabacoides | 81.67 | |

| Agarum clathratum | 78.70 | |

| Sargassum fusiforme | 0.662 - 2.320 | |

| Undaria pinnatifida | 1.845 ± 0.137 | |

| Saccharina japonica (Kombu) | 1.171 ± 0.243 | |

| Sargassum horneri | 23.7 (from 300 mg extract) | |

| Himanthalia elongata | 0.662 - 2.320 | |

| Laminaria ochroleuca | 0.662 - 2.320 |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

The following workflow outlines the general procedure for this compound analysis from brown seaweed.

References

- 1. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1234723C - Method for extracting this compound from alga - Google Patents [patents.google.com]

- 3. Isoprenoid biosynthesis in eukaryotic phototrophs: a spotlight on algae - PubMed [pubmed.ncbi.nlm.nih.gov]

Fucosterol's In Vitro Mechanisms of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a sterol predominantly found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects.

Data Presentation: Quantitative Insights into this compound's Bioactivity

The following tables summarize the quantitative data from various in vitro studies, offering a comparative look at this compound's efficacy across different cell lines and experimental conditions.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | 7.8 µg/mL | [1] |

| A549 | Human Lung Cancer | 15 µM | [2] |

| SK-LU-1 | Human Lung Cancer | 15 µM | [2] |

| HeLa | Human Cervical Cancer | 40 µM | [3] |

| T47D | Human Breast Cancer | 27.94 µg/mL | [4] |

| HT29 | Human Colon Cancer | 70.41 µg/mL | |

| MCF-7 | Human Breast Cancer | 43.3 µg/mL | |

| SiHa | Human Cervical Cancer | 34.0 µg/mL |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Biological Relevance | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not explicitly quantified in provided text, but inhibitory activity is noted. | |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | 421.72 ± 1.43 µM | |

| Rat Lens Aldose Reductase (RLAR) | Diabetic Complications | Not explicitly quantified, but docking simulations suggest high affinity. | |

| Human Recombinant Aldose Reductase (HRAR) | Diabetic Complications | Not explicitly quantified, but docking simulations suggest high affinity. | |

| α-glucosidase | Diabetes | Not explicitly quantified, but inhibitory activity is noted. | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Not explicitly quantified, but inhibitory activity is noted. |

Core Signaling Pathways Modulated by this compound

In vitro research has identified several key signaling pathways that are modulated by this compound, contributing to its diverse biological effects.

Anti-inflammatory Mechanisms

This compound exerts potent anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways . In inflammatory conditions, this compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).

Simultaneously, this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathway , a critical regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, which is a key contributor to inflammation.

References

- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Fucosterol: A Marine-Derived Phytosterol with Broad Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a prominent phytosterol found in various species of brown algae, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential therapeutic applications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This compound exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-obesity effects, making it a promising candidate for the development of novel therapeutics for a variety of human diseases.[1][2][3][4]

Therapeutic Applications and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and pathways. It effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown its ability to reduce oxidative stress by increasing the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-px). This antioxidant capacity contributes to its protective effects in various pathological conditions, including liver injury and neurodegenerative diseases.

Anti-Cancer Activity

This compound has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against a range of cancer cell lines, including cervical, lung, ovarian, and breast cancer. Its anti-proliferative effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. This compound modulates several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, leading to the inhibition of cancer cell growth and survival.

Neuroprotective Effects

This compound has shown considerable promise in the context of neurodegenerative diseases like Alzheimer's disease. It exerts neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine, and by reducing the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This compound also protects neuronal cells from Aβ-induced toxicity and oxidative stress. Its neuroprotective mechanisms involve the modulation of signaling pathways such as the neurotrophin and PI3K/Akt pathways.

Anti-Obesity and Metabolic Effects

This compound has been investigated for its potential in managing obesity and metabolic syndrome. It has been shown to inhibit adipogenesis, the process of fat cell formation, by downregulating key adipogenic transcription factors. The anti-obesity effects of this compound are mediated through the activation of the AMP-activated protein kinase (AMPK) and Wnt/β-catenin signaling pathways, which play crucial roles in energy metabolism and adipocyte differentiation. Preclinical studies suggest that this compound may improve glucose tolerance and lower blood cholesterol levels.

Quantitative Data on this compound's Bioactivities

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different experimental models.

Table 1: Anti-Cancer Activity of this compound (IC50 values)

| Cancer Cell Line | IC50 Value | Reference |

| HeLa (Cervical Cancer) | 40 µM | |

| A549 (Lung Cancer) | 15 µM | |

| SK-LU-1 (Lung Cancer) | 15 µM | |

| T47D (Breast Cancer) | 27.94 µg/mL | |

| HT29 (Colon Cancer) | 70.41 µg/mL | |

| HL-60 (Leukemia) | 7.8 µg/mL | |

| MCF-7 (Breast Cancer) | 43.3 µg/mL | |

| SiHa (Cervical Cancer) | 34.0 µg/mL |

Table 2: Antioxidant and Hepatoprotective Effects of this compound

| Parameter | Effect | Model System | Reference |

| sGOT (AST) activity | 25.57% inhibition | CCl4-intoxicated rats | |

| sGPT (ALT) activity | 63.16% inhibition | CCl4-intoxicated rats | |

| Superoxide Dismutase (SOD) | 33.89% increase | CCl4-intoxicated rats | |

| Catalase | 21.56% increase | CCl4-intoxicated rats | |

| Glutathione Peroxidase (GSH-px) | 39.24% increase | CCl4-intoxicated rats |

Table 3: Anti-Diabetic Effects of this compound

| Parameter | Dosage | Effect | Model System | Reference |

| Serum Glucose | 30 mg/kg (oral) | Significant decrease | Streptozotocin-induced diabetic rats | |

| Blood Glucose | 300 mg/kg (oral) | Inhibition | Epinephrine-induced diabetic rats |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Extraction and Purification of this compound from Brown Algae

Objective: To isolate and purify this compound from a brown algal source (e.g., Sargassum species).

Materials:

-

Dried and powdered brown algae

-

70-95% Ethanol

-

Hexane

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction: Macerate the dried algal powder with 70-95% ethanol at a 1:10 to 1:20 sample-to-solvent ratio. The extraction can be performed at room temperature for 12-24 hours or at 60°C for 4 hours for optimized yield. The extraction process should be repeated three times.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in water and partition it with n-hexane. Collect the hexane fraction, which will contain the lipophilic compounds, including this compound.

-

Silica Gel Column Chromatography: Evaporate the hexane fraction to dryness and subject the residue to silica gel column chromatography. Elute the column with a gradient of ethyl acetate in n-hexane to separate the different fractions.

-

Fraction Collection and Analysis: Collect the fractions and monitor them using thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

HPLC Purification: Pool the this compound-rich fractions and further purify them using a preparative HPLC system. A C18 column with a mobile phase of acetonitrile and water is commonly used.

-

Crystallization: Concentrate the purified this compound fraction and crystallize it from ethanol to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

This compound solution (at various concentrations)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 100 µL of this compound solution at different concentrations to 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the this compound solution.

Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the neuroprotective effect of this compound against amyloid-β (Aβ)-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium

-

This compound

-

Amyloid-β (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

-

MTT assay reagents (as described in 3.2)

Protocol:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in appropriate medium. For some experiments, cells can be differentiated into a more neuron-like phenotype using retinoic acid.

-

Pre-treatment: Pre-treat the SH-SY5Y cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a toxic concentration of Aβ peptide for 24-48 hours.

-

Assessment of Cell Viability: Determine the cell viability using the MTT assay as described in section 3.2. An increase in cell viability in this compound-treated cells compared to Aβ-only treated cells indicates a neuroprotective effect.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., PI3K/Akt).

Materials:

-

Cells or tissue samples treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein expression or phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

This compound's Anti-Inflammatory Signaling Pathways

This compound's Anti-Cancer Signaling Pathways

General Experimental Workflow for this compound Bioactivity Screening

References

Fucosterol: An In-depth Technical Guide on its In Vivo Efficacy and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol is a prominent phytosterol found abundantly in various species of marine brown algae, such as Sargassum, Ecklonia, and Undaria pinnatifida.[1][2][3] As a bioactive sterol, it has garnered significant attention within the scientific community for its diverse pharmacological activities.[3] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective agent. This technical guide provides a comprehensive overview of the in vivo effects and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular signaling pathways to support further research and development.

Bioavailability and Pharmacokinetics of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. Pharmacokinetic studies have been conducted to elucidate its behavior in vivo.

A key study in Sprague-Dawley rats revealed that this compound has poor absorption and slow elimination. Following oral administration, the absolute bioavailability was determined to be only 0.74%. The primary route of elimination was found to be through fecal excretion.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (100 mg/kg) |

| AUC (0-t) (μg/h/mL) | 13.1 ± 2.6 | 9.68 ± 1.2 |

| AUC (0-∞) (μg/h/mL) | 13.6 ± 2.7 | 10.1 ± 1.3 |

| Cmax (μg/mL) | - | 0.49 ± 0.08 |

| Tmax (h) | - | 9.33 ± 1.15 |

| t1/2 (h) | 11.2 ± 2.2 | 12.3 ± 1.8 |

| Absolute Bioavailability (F %) | - | 0.74 |

Data sourced from a pharmacokinetic study in rats.

Experimental Protocol: Pharmacokinetic Analysis in Rats

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

Intravenous (IV): this compound (1 mg/kg) was administered via the tail vein.

-

Oral (PO): this compound (100 mg/kg) was administered by oral gavage.

Sample Collection: Blood samples were collected at predetermined time points. Urine and feces were collected over 72 hours.

Analytical Method:

-

A gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the quantification of this compound in rat plasma, urine, and feces.

-

The method utilized a TG-5 capillary column to effectively separate this compound from its isomer, Δ5-avenasterol, which can be present in animal feed.

-

The linearity ranges for this compound were 0.300-18.0 μg/ml for plasma, 0.0500-2.50 μg/ml for urine, and 0.100-8.00 μg/mg for feces.

In Vivo Therapeutic Effects of this compound

This compound has demonstrated a wide range of therapeutic effects in various animal models of disease.

Anti-Diabetic Effects

In vivo studies have confirmed this compound's anti-diabetic properties. In streptozotocin (STZ)-induced diabetic rats, oral administration of this compound at 30 mg/kg significantly decreased serum glucose levels and inhibited the accumulation of sorbitol in the lenses. In a different model using epinephrine-induced diabetic rats, a higher dose of 300 mg/kg was shown to inhibit the rise in blood glucose levels and prevent glycogen degradation.

Bone Regenerative Effects in Osteoporosis Model

This compound has shown potential in treating postmenopausal osteoporosis by promoting bone formation and inhibiting bone resorption.

Experimental Protocol: Ovariectomized (OVX) Rat Model

-

Animal Model: Female Sprague-Dawley rats were ovariectomized (OVX) to induce an estrogen-deficient state mimicking postmenopausal osteoporosis.

-

Treatment: Twelve weeks post-surgery, rats received daily oral administration of this compound for 7 weeks.

-

Key Findings:

-

This compound treatment increased the bone mineral density of the femoral bones compared to the OVX control group.

-

Bone quality parameters improved, with an increase in the bone volume/total volume ratio and a decrease in trabecular separation.

-

Serum biomarker analysis showed that this compound tripled the level of osteocalcin (a marker for bone formation) and reduced the level of C-terminal telopeptide of type I collagen (CTx, a marker for bone resorption) relative to the OVX group.

-

Anti-Atherosclerotic Effects

This compound has been shown to attenuate the development of atherosclerosis in hyperlipidemic mouse models. It reduces atherosclerotic plaques, lowers lipid levels, and alleviates macrophage infiltration, inflammatory responses, and oxidative stress in the aorta. This effect is partly mediated by the suppression of the NF-κB and p38/Erk MAPK signaling pathways.

Anti-Cancer Effects

In vivo studies have supported the anti-cancer potential of this compound observed in cell lines. In xenograft mouse models using human lung cancer cells (A549 and SK-LU-1), this compound treatment was shown to inhibit the growth of tumors. The underlying mechanisms include the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of the Raf/MEK/ERK signaling pathway.

Skeletal Muscle Atrophy Attenuation

This compound has demonstrated protective effects against skeletal muscle atrophy.

Experimental Protocol: Immobilization-Induced Muscle Atrophy in Mice

-

Animal Model: C57BL/6J mice.

-

Induction of Atrophy: One hindlimb was immobilized for one week.

-

Treatment: Following the immobilization period, mice were treated orally with this compound (10 and 30 mg/kg/day) for one week.

-

Key Findings:

-

This compound treatment significantly attenuated the loss of muscle strength, volume, and mass.

-

It inhibited the expression of E3 ubiquitin ligases (atrogin-1 and MuRF1), which are key mediators of muscle protein degradation.

-

The protective effects were associated with the activation of the Akt/mTOR/FoxO3α signaling pathway.

-

Summary of Quantitative In Vivo Effects

| Therapeutic Area | Animal Model | Dosage | Duration | Key Quantitative Results |

| Anti-Diabetic | STZ-induced diabetic rats | 30 mg/kg (oral) | - | Significant decrease in serum glucose. |

| Anti-Diabetic | Epinephrine-induced rats | 300 mg/kg (oral) | - | Inhibition of blood glucose increase. |

| Osteoporosis | Ovariectomized rats | Not specified | 7 weeks | 3-fold increase in serum osteocalcin; decreased serum CTx. |

| Muscle Atrophy | Immobilized C57BL/6J mice | 10 & 30 mg/kg/day (oral) | 1 week | Enhanced muscle strength, volume, and mass. |

| Hepatoprotective | CCl4-intoxicated rats | Not specified | - | sGOT activity decreased by 25.57%; sGPT by 63.16%. |

| Anti-Cancer | Xenografted mice (lung cancer) | Not specified | - | Inhibition of xenografted tumor growth. |

Core Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Network pharmacology and experimental validation have identified several key networks that are intimately associated with inflammation, cell survival, immune response, and metabolism.

Anti-Inflammatory and Antioxidant Pathways (NF-κB, MAPK, Nrf2/HO-1)

This compound consistently demonstrates potent anti-inflammatory effects by targeting the NF-κB and MAPK pathways. It inhibits the phosphorylation of key mediators like IκBα and NF-κB p65, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines. Simultaneously, it can activate the Nrf2/HO-1 signaling pathway, which boosts the cellular antioxidant defense system, thereby reducing oxidative stress.

Pro-Survival and Anti-Atrophy Pathway (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. This compound has been shown to activate this pathway, which is beneficial in contexts like preventing muscle atrophy and promoting neuronal survival. In skeletal muscle, activation of Akt leads to the phosphorylation and inhibition of FoxO3α, a transcription factor that upregulates atrophy-related genes. Concurrently, Akt activates mTOR, which promotes protein synthesis. Conversely, in some cancer cells, this compound has been shown to inhibit this same pathway, leading to reduced proliferation and apoptosis, highlighting its context-dependent activity.

Anti-Adipogenesis Pathways (AMPK and Wnt/β-catenin)

This compound has been found to inhibit the differentiation of preadipocytes into mature fat cells, suggesting anti-obesity potential. This is achieved through the dual activation of two key signaling pathways:

-

AMPK Pathway: this compound upregulates the phosphorylation of AMP-activated protein kinase (AMPK), a critical energy sensor. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a downregulation of lipogenesis-related factors.

-

Wnt/β-catenin Pathway: this compound activates major components of this pathway, including β-catenin. This activation prevents the expression of adipogenic transcriptional factors like PPARγ and C/EBPα.

Conclusion

The available preclinical data strongly indicate that this compound possesses a wide array of beneficial in vivo effects, targeting key pathological processes in metabolic disorders, cancer, inflammatory conditions, and degenerative diseases. Its biological activities are underpinned by the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK. However, its therapeutic potential is tempered by its very low oral bioavailability, which presents a significant challenge for clinical translation. Future research should focus on developing novel formulation strategies to enhance the absorption and systemic availability of this compound. Furthermore, while animal studies are promising, rigorous human clinical trials are essential to validate these preclinical findings and establish the safety and efficacy of this compound as a therapeutic agent for human diseases.

References

Fucosterol: A Modulator of Key Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. At the molecular level, this compound exerts its effects by modulating a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the interactions of this compound with key cellular signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows to support further research and drug development endeavors.

Quantitative Data Summary

The biological activity of this compound is often quantified by its inhibitory concentration (IC50) in various cell lines and assays. The following table summarizes key quantitative data from preclinical studies.

| Cell Line | Assay | IC50 Value | Reference |

| T47D (Breast Cancer) | Cytotoxicity Assay | 27.94 ± 9.3 µg/ml | [1][2] |

| HT-29 (Colon Cancer) | Cytotoxicity Assay | 70.41 ± 7.5 µg/ml | [1][2] |

| A549 (Lung Cancer) | MTT Assay | 15 µM | [3] |

| SK-LU-1 (Lung Cancer) | MTT Assay | 15 µM | |

| HeLa (Cervical Cancer) | Antiproliferative Assay | 40 µM | |

| A549 (Alveolar Cells) | Cell Viability Assay (CPM-induced) | 21.74 ± 0.67 µg/mL | |

| HEK293 (LPS-induced) | IL-6 Inhibition | 2.59 µg/mL (24h), 0.02 µg/mL (48h) |

Core Signaling Pathway Interactions

This compound's multifaceted biological effects stem from its ability to interact with and modulate several critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cell lines. This inhibition leads to decreased proliferation and induction of apoptosis. In the context of neuroprotection, this compound can modulate the PI3K/Akt pathway downstream of the neurotrophin receptor TrkB, promoting neuronal survival. It has also been shown to suppress the phosphorylation of PI3K and Akt in keratinocytes exposed to hypoxic conditions. Furthermore, this compound has been found to stimulate muscle protein synthesis through the PI3K/Akt/mTOR pathway in models of muscle atrophy.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, are critical in regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis. This compound has been demonstrated to modulate MAPK signaling in various contexts. It can inhibit the Raf/MEK/ERK pathway in lung cancer cells, contributing to its anti-proliferative effects. In inflammatory conditions, this compound has been shown to suppress the phosphorylation of p38 and Erk MAPK, thereby reducing the production of pro-inflammatory mediators. This modulation of MAPK pathways is a key mechanism behind this compound's anti-inflammatory and anti-cancer activities.

Caption: this compound modulates the MAPK signaling cascade.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to be a potent inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

Caption: this compound inhibits the NF-κB inflammatory pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This compound has been identified as an activator of the AMPK signaling pathway. By upregulating the phosphorylation of AMPK and its downstream target acetyl-CoA carboxylase (ACC), this compound can inhibit adipogenesis (the formation of fat cells).

Caption: this compound activates the AMPK signaling pathway.

Experimental Protocols

This section outlines common methodologies used to investigate the interaction of this compound with cellular signaling pathways.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines (e.g., A549, SK-LU-1, HeLa, T47D, HT-29) and other cell types (e.g., RAW 264.7 macrophages, 3T3-L1 preadipocytes, HaCaT keratinocytes) are utilized.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods, as dictated by the experimental design.

Western Blot Analysis

Western blotting is a key technique to assess the expression and phosphorylation status of proteins within a signaling pathway.

Caption: A typical workflow for Western Blot analysis.

-

Protocol:

-

Cell Lysis: Treated and untreated cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with this compound, followed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.

-

Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies (groups of at least 50 cells) is counted.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals condensed and fragmented nuclei.

Conclusion

This compound is a promising bioactive compound that exerts its therapeutic potential through the intricate modulation of multiple cellular signaling pathways. Its ability to simultaneously target key cascades involved in cell proliferation, inflammation, and metabolism underscores its potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this compound.

References

- 1. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fucosterol: A Marine-Derived Phytosterol with Promising Nutraceutical Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the scientific community for its diverse and potent health-promoting properties. As the demand for natural and effective nutraceuticals continues to rise, this compound presents a compelling candidate for the development of novel functional foods and therapeutic agents. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its health benefits, underlying mechanisms of action, and relevant experimental data. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for human health.

Health Benefits and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and antioxidant effects. These benefits are attributed to its ability to modulate various cellular signaling pathways.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][2][3][4][5] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Anti-Cancer Activity

This compound exhibits potent anti-cancer activity against various cancer cell lines, including lung, colon, and breast cancer. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell invasion and migration. One of the key pathways targeted by this compound in cancer cells is the Raf/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation and survival.

Anti-Diabetic Potential

In vivo studies have highlighted the anti-diabetic potential of this compound. Oral administration of this compound has been shown to significantly decrease serum glucose concentrations in streptozotocin-induced diabetic rats. It also inhibits sorbitol accumulation in the lenses of these animals, suggesting a protective role against diabetic complications. Furthermore, in epinephrine-induced diabetic models, this compound demonstrated an ability to inhibit the rise in blood glucose levels and prevent glycogen degradation.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent. It has been shown to protect neuronal cells from amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. The neuroprotective effects of this compound are mediated, in part, by its ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and neurotrophin signaling pathways. It also exhibits anti-cholinesterase activity, which can help in managing the symptoms of Alzheimer's disease.

Antioxidant Properties

This compound possesses significant antioxidant activity, which contributes to its various health benefits. It functions by scavenging free radicals and upregulating the expression of antioxidant enzymes. One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2/HO-1 signaling pathway, which plays a central role in cellular defense against oxidative stress.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's potency in different experimental models.

Table 1: Anti-Cancer Activity of this compound (IC50 values)

| Cancer Cell Line | IC50 Value (µM) | Reference |

| A549 (Lung Cancer) | 15 | |

| SK-LU-1 (Lung Cancer) | 15 | |

| Other Lung Cancer Cells | 15 - 60 | |

| Normal Lung Cells | > 100 |

Table 2: Anti-Diabetic Activity of this compound in Animal Models

| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 30 mg/kg | Oral | Significant decrease in serum glucose; Inhibition of sorbitol accumulation in lenses. | |

| Epinephrine-induced diabetic rats | 300 mg/kg | Oral | Inhibition of blood glucose level increase; Prevention of glycogen degradation. |

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound inhibits the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

Fucosterol: A Marine-Derived Phytosterol with Broad-Spectrum Pharmaceutical Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol isolated from marine brown algae, has emerged as a highly promising bioactive compound with a diverse range of pharmacological properties.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective agent.[1][3] This technical guide provides a comprehensive overview of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates. The information presented is intended to support researchers, scientists, and drug development professionals in harnessing the pharmaceutical potential of this marine-derived sterol.

Introduction

Phytosterols, plant-derived sterol compounds, are recognized for their significant health benefits, most notably their cholesterol-lowering capabilities.[1] this compound (24-ethylidene cholesterol) is a unique sterol predominantly found in various species of brown algae (Phaeophyceae), such as Sargassum, Ecklonia, and Pelvetia. Its distinctive chemical structure contributes to a wide array of bioactivities, making it a compelling candidate for the development of novel therapeutics for chronic and degenerative diseases. This document synthesizes current research to provide a detailed technical resource on this compound's role in pharmaceuticals.

Extraction, Isolation, and Purification

The effective isolation of high-purity this compound is a critical first step for its study and potential commercialization. The process generally involves solvent extraction followed by chromatographic purification.

General Experimental Workflow

The overall process for obtaining pure this compound from its natural source involves several key stages, from initial preparation of the raw material to final purification and identification.

References

- 1. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on fucosterol's neuroprotective effects

An in-depth analysis of early-stage research reveals fucosterol, a phytosterol derived from brown algae, as a promising neuroprotective agent with multifaceted therapeutic potential against neurodegenerative disorders, particularly Alzheimer's disease.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its capacity to counteract key pathological mechanisms, including amyloid-beta (Aβ) toxicity, neuroinflammation, cholinergic deficits, and oxidative stress.[1][3][4]

This compound's neuroprotective effects are attributed to its interaction with various cellular and molecular pathways. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. Furthermore, it mitigates neuroinflammation by reducing the production of pro-inflammatory mediators in microglia, the brain's resident immune cells. The compound also shows potential in reducing Aβ plaque formation and protecting neurons from Aβ-induced apoptosis.

Data on Neuroprotective Activities

The following tables summarize key quantitative findings from early-stage research on this compound's neuroprotective effects.

Table 1: Cholinesterase Inhibitory Activity

| Enzyme | This compound Concentration/IC₅₀ | Cell/Assay Type | Reference |

| Acetylcholinesterase (AChE) | Dose-dependent inhibition | In vitro enzyme assay | |

| Butyrylcholinesterase (BChE) | IC₅₀: 421.72 ± 1.43 µM | In vitro enzyme assay |

Table 2: Anti-inflammatory Effects

| Mediator | This compound Concentration | Model System | Effect | Reference |

| Nitric Oxide (NO) | 12-192 µM | LPS-induced C8-B4 microglia | Significant inhibition of NO production | |

| TNF-α, IL-1β, IL-6, PGE₂ | Dose-dependent | LPS- or Aβ-stimulated microglia | Lowered secretion/production | |

| COX-2, iNOS | Not specified | LPS-stimulated RAW 264.7 macrophages | Downregulated expression |

Table 3: Effects on Amyloid-β (Aβ) Pathology

| Parameter | This compound Concentration | Model System | Effect | Reference |

| Cell Viability | Not specified | Aβ₁₋₄₂-treated hippocampal neurons | Attenuated decrease in viability | |

| Apoptosis | Not specified | Aβ-induced SH-SY5Y cells | Protective effect against apoptosis | |

| APP mRNA levels | 10 and 20 µM | Aβ-induced SH-SY5Y cells | Reduced APP mRNA levels | |

| Intracellular Aβ levels | 10 and 20 µM | Aβ-induced SH-SY5Y cells | Decreased intracellular Aβ | |

| GRP78 expression | Not specified | sAβ₁₋₄₂-induced hippocampal neurons | Downregulated GRP78 expression | |

| Cognitive Impairment | Co-infusion with sAβ₁₋₄₂ | Aging rats | Attenuated cognitive impairment |

Key Signaling Pathways in this compound's Neuroprotection

This compound modulates several critical signaling pathways to exert its neuroprotective effects. These include pathways related to inflammation, oxidative stress, neuronal survival, and cholesterol metabolism.

Anti-inflammatory Signaling

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. By inhibiting NF-κB, this compound effectively reduces the production of inflammatory cytokines and enzymes like COX-2 and iNOS in response to inflammatory stimuli such as LPS or Aβ.

Neuronal Survival and Growth Signaling

This compound promotes neuronal survival by activating neurotrophic signaling pathways. It has been found to interact with Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction can activate downstream pathways like PI3K/Akt and ERK1/2, which are crucial for promoting neuronal growth, survival, and synaptic plasticity. This mechanism helps counteract the neurotoxic effects of Aβ.

Antioxidant Response Pathway

Research suggests this compound can enhance the cellular antioxidant defense system by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 activation leads to the upregulation of various antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, which protect neurons from oxidative damage, a common feature in neurodegenerative diseases.

Experimental Protocols

The neuroprotective properties of this compound have been evaluated using a range of established in vitro and in vivo experimental models.

In Vitro Methodologies

-

Cell Culture:

-

SH-SY5Y Human Neuroblastoma Cells: Commonly used to model neuronal function and toxicity. Cells are cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are pre-treated with various concentrations of this compound before being exposed to Aβ peptides to induce neurotoxicity.

-

C8-B4 and RAW 264.7 Macrophage/Microglial Cells: Used to study neuroinflammatory responses. Cells are cultured in appropriate media and stimulated with Lipopolysaccharide (LPS) or Aβ to induce an inflammatory state. The effects of this compound pre-treatment on the production of inflammatory mediators are then assessed.

-

Primary Hippocampal Neurons: Isolated from embryonic rat or mouse brains, these provide a more physiologically relevant model. Neurons are cultured on coated plates and treated with this compound before exposure to soluble Aβ oligomers (sAβ₁₋₄₂).

-

-

Key Assays:

-

Cholinesterase Inhibition Assay: The activity of AChE and BChE is measured using Ellman's method, where the hydrolysis of acetylthiocholine or butyrylthiocholine is monitored spectrophotometrically in the presence and absence of this compound to determine inhibitory activity.

-

Cell Viability and Apoptosis Assays:

-

MTT/CCK-8 Assay: Quantifies cell metabolic activity as an indicator of cell viability.

-

Annexin V-FITC/PI Staining: Used with flow cytometry to differentiate between healthy, apoptotic, and necrotic cells, providing a quantitative measure of this compound's anti-apoptotic effects.

-

-

Measurement of Inflammatory Markers:

-

Griess Test: Measures nitrite concentration in the culture medium as an indicator of Nitric Oxide (NO) production.

-

ELISA: Quantifies the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE₂) in cell culture supernatants.

-

-

Gene and Protein Expression Analysis:

-

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Used to measure the mRNA expression levels of target genes such as Amyloid Precursor Protein (APP), Neuroglobin (Ngb), iNOS, and COX-2.

-

Western Blotting: Detects and quantifies the levels of specific proteins involved in signaling pathways (e.g., TrkB, ERK, Akt) and cellular stress (e.g., GRP78).

-

-

In Vivo Methodologies

-

Animal Model:

-

sAβ₁₋₄₂-Induced Cognitive Impairment Model: Aging rats are used to model age-related cognitive decline. Soluble Aβ₁₋₄₂ oligomers, along with this compound or a vehicle, are continuously infused into the rat brain (e.g., into the dorsal hippocampus) for several weeks using an osmotic pump.

-

-

Behavioral Testing:

-

Morris Water Maze: A standard test to assess spatial learning and memory in rodents. The time taken (latency) for the rat to find a hidden platform is recorded over several days. Improved performance (decreased latency) in this compound-treated animals indicates cognitive enhancement.

-

-

Post-Mortem Tissue Analysis:

-

Following the behavioral tests, brain tissue (specifically the hippocampus) is collected.

-

Immunohistochemistry and Western Blotting: These techniques are used to analyze the expression and localization of key proteins like the mature form of BDNF and the ER stress marker GRP78 in the brain tissue to confirm the molecular effects of this compound in vivo.

-

The following diagram illustrates a general experimental workflow for assessing this compound's neuroprotective effects.

References

Methodological & Application

Application Notes and Protocols for Fucosterol Extraction from Sargassum Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosterol is a prominent phytosterol found abundantly in brown algae, particularly within the Sargassum genus. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2][3] Sargassum, a widespread and often invasive seaweed, represents a rich and sustainable source for this valuable compound.[4][5]

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from various Sargassum species. It covers conventional methods and advanced green extraction technologies, offering comparative data to aid in method selection and optimization.

Extraction Methodologies Overview

The selection of an extraction method is critical and depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Both conventional and modern techniques have been successfully applied to Sargassum species.

-

Conventional Solvent Extraction (CSE): This is the most traditional method, involving the use of organic solvents like ethanol, methanol, or hexane to solubilize this compound from the dried algal matrix. While effective, it often requires large solvent volumes and long extraction times.

-

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the algal cell walls, enhancing solvent penetration and accelerating the extraction process, often at lower temperatures.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and algal biomass, causing rapid cell rupture and release of intracellular components. It is known for its high efficiency and significantly reduced extraction times.

-

Supercritical Fluid Extraction (SFE): This green technology utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of CO2 can be fine-tuned. The addition of a co-solvent like ethanol can enhance its polarity to improve the extraction of moderately polar compounds like this compound.

-

Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the complex polysaccharide matrix of the algal cell wall, facilitating the release of this compound. This method is highly specific and can be performed under mild conditions, though it may be more costly.

Data Presentation: Comparative Extraction Parameters and Yields

The following tables summarize quantitative data from various studies on this compound extraction from Sargassum species, allowing for easy comparison of methods and outcomes.

Table 1: Conventional and Ultrasound-Assisted Extraction of this compound from Sargassum

| Sargassum Species | Extraction Method | Solvent | Temp. (°C) | Time | Sample:Solvent Ratio | Yield/Content | Reference |

| S. fusiforme | Conventional | 90% Ethanol | 60 | 4 h | 1:20 (w/v) | Optimized Condition | |

| S. horneri | Conventional | 70% Ethanol | Room Temp. | 24 h | - | 8.12 ± 0.26% (Crude Extract) | |

| S. horneri | UAE | Ethanol | 4 ± 2.0 | 5 h | - | 29.50 ± 1.32% (Crude Extract) | |

| S. horneri | UAE | Ethanol | 4 ± 2.0 | 5 h | - | 6.22 ± 0.06 mg/g (this compound in Extract) | |

| S. angustifolium | Conventional | 70% Methanol | Room Temp. | - | 1:4 (w/v) | This compound isolated from Hexane fraction |

Table 2: Advanced Extraction Methods for Sargassum Phytosterols

| Sargassum Species | Extraction Method | Key Parameters | Yield/Content | Reference |

| S. fusiforme | MAE & Chromatography | - | 4.6 mg this compound / 15g Algae | |

| S. muticum | SFE | 10 MPa, 50 °C, Pure scCO₂ | - | |

| S. muticum | SFE with Co-solvent | 10 MPa, 50 °C, CO₂ + Ethanol | 90x increase in fucoxanthin yield | |

| S. binderi | SFE with Co-solvent | 50 °C, 3625 psig, 500 µm particle size | 3188.99 µg/g fucoxanthin | |

| S. plagiophyllum | MAE (for Fucoidan) | 600 W, 5 min, 0.1 M HCl | 19.20% (Crude Extract) |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general workflow for this compound extraction and a key signaling pathway influenced by this compound.

Caption: General workflow for this compound extraction and purification.

Caption: this compound's dual regulation of inflammatory pathways.

Experimental Protocols

Protocol 1: Optimized Conventional Solvent Extraction (CSE)

This protocol is based on optimized conditions for extracting this compound from Sargassum fusiforme.

1. Materials and Equipment:

-

Dried, powdered Sargassum biomass (particle size <200 mesh).

-

90% Ethanol (EtOH).

-

Heating mantle or water bath with temperature control.

-

Round bottom flask and reflux condenser.

-

Filtration apparatus (e.g., Buchner funnel with filter paper).

-

Rotary evaporator.

2. Procedure:

-

Weigh 50 g of dried Sargassum powder and transfer it to a 2 L round bottom flask.

-

Add 1 L of 90% ethanol to achieve a 1:20 sample-to-solvent ratio (w/v).

-

Set up the flask for reflux and heat the mixture to 60°C using a water bath.

-

Maintain the temperature and allow the extraction to proceed under reflux for 4 hours with continuous stirring.

-

After 4 hours, cool the mixture to room temperature.

-

Filter the mixture through a Buchner funnel to separate the extract from the solid algal residue.

-

Wash the residue with a small volume of fresh 90% ethanol to recover any remaining extract.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

The resulting oleoresin is the crude this compound extract, which can be taken for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method used for Sargassum horneri and is designed to maximize yield while minimizing thermal degradation.

1. Materials and Equipment:

-

Dried, powdered Sargassum biomass.

-

Absolute Ethanol.

-

Ultrasonic bath or probe system (e.g., 28 kHz, 1200 W).

-

Jacketed extraction vessel with a stirrer.

-

Refrigerated circulator or ice bath.

-

High-speed centrifuge.

-

Rotary evaporator.

2. Procedure:

-

Place 100 g of dried Sargassum powder into the extraction vessel.

-

Add ethanol to the vessel. The original study does not specify a ratio, but a 1:10 or 1:15 (w/v) ratio is a good starting point.

-

Use a refrigerated circulator or an ice bath to maintain the temperature of the mixture at approximately 4°C.

-

Begin stirring at a low speed (e.g., 60 rpm).

-

Apply ultrasonic waves (28 kHz, 1200 W) to the mixture for 5 hours. Monitor the temperature throughout the process to ensure it remains within the 4 ± 2.0°C range.

-

After extraction, transfer the mixture to centrifuge tubes.

-

Centrifuge at 4800 rpm for 10 minutes to pellet the solid residue.

-

Carefully decant the supernatant (the ethanol extract).

-

Filter the supernatant to remove any remaining fine particles.

-

Concentrate the filtered extract using a rotary evaporator to yield the crude extract. Store at -20°C for further analysis or purification.

Protocol 3: Purification by Silica Gel Chromatography

This is a general protocol for purifying this compound from a crude extract obtained by any of the above methods.

1. Materials and Equipment:

-

Crude this compound extract.

-

Silica gel (for column chromatography).

-

Glass chromatography column.

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform).

-

Collection tubes or flasks.

-

Thin-Layer Chromatography (TLC) plates and developing tank.

-

Visualizing agent for TLC (e.g., sulfuric acid spray followed by heating).

-

Rotary evaporator.

-

Ethanol for recrystallization.

2. Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane or chloroform). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent like n-hexane or a mixture of chloroform and ethyl acetate (e.g., 7:3).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions using collection tubes.

-